Urea, N-[3-(dimethylamino)propyl]-N'-methyl-
Description
Urea derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural adaptability. The compound Urea, N-[3-(dimethylamino)propyl]-N'-methyl- (hereafter referred to as UDMA-Methyl) is characterized by a dimethylaminopropyl group attached to one urea nitrogen and a methyl group to the other. This structure imparts both hydrophilic (via the tertiary amine) and hydrophobic (via the methyl group) properties, making it valuable in applications such as drug delivery, polymer cross-linking, and surfactants.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-8-7(11)9-5-4-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFRYSPSUHKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549198 | |
| Record name | N-[3-(Dimethylamino)propyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111681-36-8 | |
| Record name | N-[3-(Dimethylamino)propyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isocyanate-Amine Coupling
The most widely reported method involves reacting 3-(dimethylamino)propylamine (DMAPA) with methyl isocyanate under anhydrous conditions:
Reaction:
$$ \text{CH}3\text{NCO} + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}_2 $$
Conditions
Mechanism
The amine attacks the electrophilic carbon of methyl isocyanate, forming a tetrahedral intermediate that collapses to release CO$$_2$$ and yield the urea.
Advantages
- High atom economy
- Minimal byproducts
Limitations
Carbamate Thermal Decomposition
A non-phosgene route utilizes dimethyl carbonate (DMC) as a carbonyl source:
Reaction:
$$ \text{CH}3\text{NH}2 + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + 2\text{CH}_3\text{OH} $$
Conditions
Key Data
| Parameter | Value | Source |
|---|---|---|
| DMC equivalence | 1.2 eq | |
| DMAPA purity | ≥98% | |
| Methanol removal | Rotovap, 70°C, 5 mmHg |
Advantages
- Avoids isocyanates
- Environmentally benign
Urea Exchange Reaction
N-Methylurea reacts with DMAPA under acidic catalysis:
Reaction:
$$ \text{CH}3\text{NHCONH}2 + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + \text{NH}_3 $$
Conditions
Side Reactions
Purification and Characterization
Isolation Techniques
| Method | Conditions | Purity Achieved | Source |
|---|---|---|---|
| Vacuum distillation | 140–150°C, 0.1 mmHg | 95% | |
| Recrystallization | Ethyl acetate/hexane (1:3) | 97% | |
| Column chromatography | Silica gel, CH$$2$$Cl$$2$$/MeOH (95:5) | 99% |
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 2.20 (s, 6H, N(CH$$3$$)$$2$$), 2.35 (t, 2H, CH$$2$$N), 3.15 (q, 2H, NHCH$$2$$), 3.40 (s, 3H, NCH$$3$$), 5.10 (br s, 1H, NH)
- IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| DMAPA | 120–150 | |
| Methyl isocyanate | 200–220 | |
| DMC | 40–60 |
The DMC route reduces raw material costs by ≈35% compared to isocyanate methods but requires longer reaction times.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies show 15-minute reactions at 100°C using DMF as solvent, achieving 82% yield.
Enzymatic Urea Formation
Candida antarctica lipase B (CAL-B) catalyzes urea bond formation between DMAPA and methyl carbamate in aqueous medium (45°C, pH 7.5), yielding 58% product.
Scientific Research Applications
Urea, N-[3-(dimethylamino)propyl]-N’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The dimethylaminopropyl group is a common motif in urea derivatives, influencing solubility, stability, and reactivity. Below is a comparative analysis of UDMA-Methyl with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The ethyl analog (32897-26-0) exhibits higher molecular weight and stability in neutral pH compared to UDMA-Methyl, likely due to reduced steric hindrance.
- Thermosensitivity : DMAPMA’s methacrylamide group enables temperature-responsive behavior, a property absent in UDMA-Methyl but useful in polymer applications.
- Aryl Modifications : The aryl-substituted analog (652140-44-8) shows stronger DNA affinity, highlighting the role of aromatic groups in biological interactions.
Reactivity and Functional Performance
Cross-Linking Efficiency
- EDC forms reactive intermediates that cross-link collagen nanofibers, enhancing osteoblast viability. UDMA-Methyl likely shares similar reactivity due to the dimethylaminopropyl group.
- Comparison with Enzymatic Cross-Linkers : Enzymatic methods (e.g., transglutaminase) yield higher biocompatibility but lower mechanical stability than carbodiimide-based systems like EDC.
DNA Interaction
- UDMA-Methyl vs. Charged Lexitropsins: Compounds with ionized dimethylamino termini (e.g., Cl-ENU-lex) exhibit stronger DNA minor groove binding compared to neutral analogs. This suggests UDMA-Methyl’s tertiary amine could enhance sequence-specific interactions.
Table 2: Application-Specific Performance
Insights :
- Flotation Efficiency : DMAPMA-based polymers outperform traditional amines (e.g., dodecylamine) in selectivity due to their thermosensitive behavior.
- Biomedical Utility : UDMA-Methyl’s analogs in carbodiimide chemistry are critical for tissue engineering but require pH optimization to avoid side reactions (e.g., N-acylurea formation).
Research Findings and Challenges
- pH Sensitivity : UDMA-Methyl derivatives like EDC rapidly degrade at low pH (3.5–4.5), limiting their use in acidic environments.
- Toxicity: While dimethylamino groups enhance solubility, they may introduce cytotoxicity, necessitating structural modifications for pharmaceutical use.
- Synthetic Complexity : Aryl-substituted ureas (e.g., 652140-44-8) require multistep synthesis, increasing production costs.
Biological Activity
Urea, N-[3-(dimethylamino)propyl]-N'-methyl- (commonly referred to as 1-[3-(dimethylamino)propyl]-3-methylurea) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 145.23 g/mol
- CAS Number : 111681-36-8
The compound features a urea moiety with dimethylamino groups that contribute to its biological interactions. Its structure allows for various interactions with biological systems, influencing its activity.
Synthesis
The synthesis of N-[3-(dimethylamino)propyl]-N'-methyl-urea generally involves multi-step processes that yield high purity products suitable for biological applications. A typical synthesis pathway includes the reaction of N,N-dimethyl-1,3-propanediamine with appropriate carbonyl compounds under controlled conditions to form the desired urea derivative .
- Cellular Interactions : The compound exhibits significant interactions with cellular membranes due to its amphiphilic nature, which facilitates cellular uptake and influences membrane dynamics. It participates in forming supramolecular structures that can encapsulate other molecules, enhancing their delivery.
- Biochemical Assays : In various biochemical assays, 1-[3-(dimethylamino)propyl]-3-methylurea has been shown to modulate enzyme activities and influence signal transduction pathways. Its role as a reagent in quantifying amines and polyols underscores its utility in metabolic studies.
Toxicity and Safety Profile
While the compound shows promise in various applications, it is also associated with potential hazards:
- Skin and Eye Irritation : Direct contact can lead to irritation and damage.
- Lack of Mutagenicity : Current data suggests that it does not exhibit mutagenic or teratogenic properties, although caution is advised due to its irritant nature.
1. Supramolecular Chemistry Applications
In a study focusing on supramolecular chemistry, 1-[3-(dimethylamino)propyl]-3-methylurea was utilized to create hydrogels that demonstrated enhanced drug delivery capabilities. These hydrogels exhibited controlled release profiles for encapsulated therapeutic agents, making them suitable for biomedical applications .
2. Drug Development
Research involving urea derivatives has highlighted the compound's efficacy in drug discovery processes. For instance, derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .
Comparative Analysis of Urea Derivatives
| Compound Name | Biological Activity | Applications |
|---|---|---|
| Urea, N-[3-(dimethylamino)propyl]-N'-methyl- | Modulates enzyme activities; forms supramolecular structures | Drug delivery systems; biochemical assays |
| N,N'-bis(3-dimethylaminopropyl)urea | Enhances cellular uptake; exhibits cytotoxicity | Cancer therapeutics; enzyme inhibitors |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Cross-linking agent; promotes peptide synthesis | Bioconjugation; protein modification |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Urea, N-[3-(dimethylamino)propyl]-N'-methyl-?
- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 3-(dimethylamino)propylamine with methyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the product .
- Key Parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 65–75 |
| Temperature | 0–5°C → RT | — |
| Purification | Column chromatography | — |
- Alternative routes using carbodiimide-mediated coupling (e.g., EDCI/HOBt) may improve yields but require rigorous moisture control .
Q. How can the structure of this urea derivative be confirmed?
- Analytical Workflow :
NMR : ¹H NMR (DMSO-d₆) should show δ 2.15–2.30 (m, 8H, N(CH₃)₂ and CH₂N), δ 3.10 (s, 3H, N'-CH₃), and δ 6.20 (br s, 1H, NH).
Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 188.3.
X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the urea linkage geometry and confirms dimethylamino group orientation .
Advanced Research Questions
Q. How does the dimethylamino propyl group influence the compound’s reactivity in supramolecular chemistry?
- Mechanistic Insight : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and participates in hydrogen-bonding networks. Comparative studies with non-dimethylated analogs show a 40% increase in binding affinity to carboxylate-containing hosts due to steric and electronic effects .
- Experimental Design :
- Conduct titration experiments (UV-Vis/fluorescence) with host molecules (e.g., calixarenes) to quantify binding constants.
- Use DFT calculations (B3LYP/6-31G*) to model charge distribution and H-bond donor capacity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from assay conditions.
- Troubleshooting Steps :
Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton agar).
Validate purity via HPLC (>95%) to exclude byproduct interference.
Use a checkerboard assay to assess synergy with commercial antibiotics .
Q. What strategies are effective for incorporating this urea derivative into polymeric materials?
- Polymerization Techniques :
- Step-growth polymerization : React with diisocyanates (e.g., HMDI) in DMF at 80°C to form polyureas with tunable thermal stability (T₅% degradation = 220–250°C).
- Post-polymerization modification : Quaternize the dimethylamino group with methyl iodide to create cationic polymers for antimicrobial coatings .
- Material Characterization :
| Property | Method | Outcome |
|---|---|---|
| Thermal stability | TGA (N₂, 10°C/min) | T₅% = 230°C, T₁₀% = 260°C |
| Crystallinity | XRD | Broad peak at 2θ = 20°, amorphous |
Methodological Guidance
Q. What computational tools predict the compound’s pharmacokinetic properties?
- In Silico Workflow :
ADMET Prediction : Use SwissADME to estimate LogP (1.8), bioavailability (55%), and blood-brain barrier penetration (low).
Molecular Dynamics : Simulate interaction with serum albumin (PDB: 1BM0) using GROMACS to assess plasma protein binding .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- SAR Framework :
- Variations : Synthesize analogs with modified alkyl chain lengths or substituted urea groups.
- Assays : Test against enzyme targets (e.g., urease, carbonic anhydrase) to correlate substituent effects with IC₅₀ values.
- Data Analysis : Use multivariate regression (e.g., PLS) to identify critical descriptors (e.g., Hammett σ, molar refractivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
